

Selvigaltin (GB1211): A Technical Guide to a Novel Galectin-3 Inhibitor

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Compound of Interest		
Compound Name:	Selvigaltin	
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Abstract

Selvigaltin, also known as GB1211, is a potent and orally active small molecule inhibitor of galectin-3.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[3] **Selvigaltin** is currently under clinical investigation for the treatment of liver fibrosis, cirrhosis, and various cancers.[4] [5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Selvigaltin**, with a focus on its mechanism of action and therapeutic potential. Detailed experimental protocols and data are presented to support further research and development of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

Selvigaltin is a novel α -D-galactopyranoside with aromatic substitutions at the 1- and 3-positions.[3] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Selvigaltin



Property	Value	Reference
IUPAC Name	(2R,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol	[6]
Synonyms	GB1211, GB-1211	[2][7]
Molecular Formula	C19H16BrF3N4O4S	[6]
Molecular Weight	533.32 g/mol	[7]
CAS Number	1978336-95-6	[6]
Appearance	Solid	[7]
Solubility	10 mM in DMSO	[7]

Biological Activity and Pharmacokinetics

Selvigaltin is a highly potent and selective inhibitor of galectin-3. It has demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical models and is currently being evaluated in clinical trials.

Table 2: Biological Activity of **Selvigaltin**

Parameter	Value	Species/System	Reference
IC50 (Galectin-3)	12 nM	Rabbit	[1]
Binding Kd (Galectin- 3)	25 nM	Human	[7]
Selectivity	>100-fold over Galectin-1	[7]	
IC50 (Galectin-3 expression)	220.3 nM	Human monocyte THP1 cells	[7]



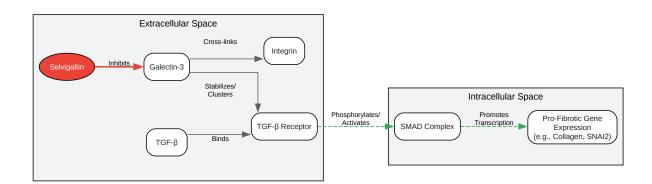
Pharmacokinetics:

Selvigaltin is orally bioavailable.[1] In a phase 1 clinical trial in healthy participants, single and multiple oral doses of **Selvigaltin** were well-tolerated. Following oral administration, maximum plasma concentrations were reached at a median of 1.75–4 hours post-dose, with a mean half-life of 11–16 hours. Steady-state was achieved within 3 days of multiple dosing. Approximately 30% of the administered dose was excreted unchanged in the urine. While food delayed absorption by about 2 hours, it did not significantly affect systemic exposure.

Mechanism of Action: Inhibition of Galectin-3 Signaling

Galectin-3 plays a crucial role in the pathogenesis of fibrosis by promoting the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. Galectin-3 exerts its pro-fibrotic effects in part by potentiating the signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in fibrosis.

Selvigaltin, as a galectin-3 inhibitor, disrupts this pro-fibrotic signaling cascade. The proposed mechanism of action involves the inhibition of galectin-3's interaction with cell surface glycoproteins, thereby preventing the formation of galectin-glycoprotein lattices that are critical for the clustering and activation of signaling receptors, including the TGF-β receptor.





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Caption: **Selvigaltin** inhibits Galectin-3, disrupting TGF- β signaling and pro-fibrotic gene expression.

Preclinical and Clinical Development

Selvigaltin has demonstrated efficacy in various preclinical models of fibrosis and is currently in clinical development for several indications.

Preclinical Studies

A key preclinical study investigated the efficacy of **Selvigaltin** in a high-fat diet (HFD)-induced rabbit model of metabolic-associated steatohepatitis (MASH). In this model, **Selvigaltin** treatment led to a significant reduction in liver inflammation and fibrosis.

Table 3: Effects of **Selvigaltin** in a Rabbit Model of MASH



Biomarker	Effect of Selvigaltin Treatment	Reference
Liver Function		
Aspartate Aminotransferase (AST)	Reduced	[8]
Alanine Aminotransferase (ALT)	Reduced	[8]
Bilirubin	Reduced	[8]
Inflammation		
Inflammatory Cell Foci	Reduced	[8]
Interleukin-6 (IL-6) mRNA	Decreased	[8]
Fibrosis		
Collagen Deposition (PSR, SHG)	Reduced	[8]
Transforming Growth Factor- β3 (TGFβ3) mRNA	Decreased	[8]
Snail Family Transcriptional Repressor 2 (SNAI2) mRNA	Decreased	[8]

Clinical Trials

Selvigaltin is being evaluated in multiple clinical trials for various indications, including:

- Liver Cirrhosis: A Phase 2 clinical trial is assessing the efficacy and safety of **Selvigaltin** in patients with liver cirrhosis.
- Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma: Selvigaltin is being investigated as a potential treatment for these cancers.[4]
- Non-Small Cell Lung Cancer: The therapeutic potential of **Selvigaltin** in this indication is also under investigation.



Experimental Protocols

High-Fat Diet-Induced Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)

This protocol provides a detailed methodology for inducing MASH in rabbits, a model used to evaluate the anti-fibrotic efficacy of **Selvigaltin**.

Objective: To induce liver inflammation and fibrosis in rabbits through a high-fat diet to mimic human MASH.

Materials:

- Male New Zealand White rabbits
- Standard rabbit chow (Regular Diet RD)
- High-Fat Diet (HFD)
- Vehicle control
- **Selvigaltin** (or other test compounds)
- Equipment for oral gavage, blood collection, and tissue harvesting
- Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome, Picrosirius Red)
- RT-PCR equipment and reagents

Procedure:

- Acclimatization: House rabbits in individual cages under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with ad libitum access to water and a regular diet.
- Induction of MASH:



- Randomly assign rabbits to different experimental groups (e.g., RD/vehicle, HFD/vehicle, HFD/Selvigaltin at various doses).
- Feed the HFD group a high-fat diet for a specified period (e.g., 8-12 weeks) to induce steatohepatitis and fibrosis. The RD group continues to receive a standard diet.

Treatment:

- Following the induction period, administer Selvigaltin or vehicle orally (p.o.) via gavage at the predetermined doses and frequency (e.g., daily, 5 days a week) for the specified treatment duration (e.g., 4 weeks).
- Monitoring and Sample Collection:
 - Monitor animal health and body weight regularly throughout the study.
 - Collect blood samples at baseline and at specified time points for analysis of liver function markers (AST, ALT, bilirubin) and other metabolic parameters.
- Termination and Tissue Analysis:
 - At the end of the study, euthanize the animals and harvest the liver and other relevant tissues.
 - Perform histopathological analysis of liver sections stained with H&E, Masson's trichrome, and Picrosirius Red to assess steatosis, inflammation, and fibrosis.
 - Conduct quantitative analysis of gene expression (e.g., IL-6, TGFβ3, SNAI2, collagen) in liver tissue using RT-PCR.

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